3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
描述
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BNTX, is a chemical compound that belongs to the class of benzodiazepine site ligands. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. In
作用机制
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a selective antagonist of the α4β3δ GABAA receptor subtype. It binds to the benzodiazepine site of the receptor, which is located at the interface between the α and γ subunits. This binding leads to an allosteric modulation of the receptor, resulting in an enhancement of the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to improve cognitive function and reduce depression-like behavior. 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It has been suggested that 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may have potential therapeutic applications in the treatment of stress-related disorders, such as post-traumatic stress disorder (PTSD).
实验室实验的优点和局限性
One of the advantages of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its selectivity for the α4β3δ GABAA receptor subtype. This allows for more targeted modulation of neuronal activity, reducing the risk of off-target effects. However, one of the limitations of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a relatively short half-life, which may limit its therapeutic efficacy.
未来方向
There are several future directions for research on 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of interest is the potential use of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the treatment of stress-related disorders, such as PTSD. Another area of interest is the development of more potent and selective ligands for the α4β3δ GABAA receptor subtype. Additionally, the use of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in combination with other drugs, such as antidepressants or antipsychotics, may have synergistic effects and improve therapeutic outcomes. Finally, the development of novel delivery systems for 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, such as nanoparticles or liposomes, may improve its solubility and bioavailability.
科学研究应用
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to modulate the activity of GABAA receptors, which are involved in the regulation of neuronal excitability. 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been found to enhance the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and anticonvulsant effects.
属性
IUPAC Name |
3-butoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-2-3-10-19-12-8-9-14-13-6-4-5-7-15(13)17(18)20-16(14)11-12/h8-9,11H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAUEMREGEDDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。